1,2-Dichloro-3,3-difluorobutane
CAS No.: 381-85-1
Cat. No.: VC17226000
Molecular Formula: C4H6Cl2F2
Molecular Weight: 162.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 381-85-1 |
---|---|
Molecular Formula | C4H6Cl2F2 |
Molecular Weight | 162.99 g/mol |
IUPAC Name | 1,2-dichloro-3,3-difluorobutane |
Standard InChI | InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
Standard InChI Key | LFLJVJVWIWKUGI-UHFFFAOYSA-N |
Canonical SMILES | CC(C(CCl)Cl)(F)F |
Introduction
Chemical Identity and Structural Characteristics
1,2-Dichloro-3,3-difluorobutane belongs to the class of polyhalogenated alkanes, with the molecular formula C₄H₆Cl₂F₂ and a molecular weight of 162.99 g/mol. The compound’s backbone consists of a butane chain substituted with two chlorine atoms on adjacent carbons (positions 1 and 2) and two fluorine atoms on the third carbon. This configuration is represented in SMILES notation as ClC(C(F)(F))CCl
, highlighting the spatial distribution of halogens.
Comparative Analysis of Structural Isomers
The positioning of halogens significantly influences physical and chemical properties. For instance, 1,1-dichloro-1,3,3-trifluorobutane (C₄H₅Cl₂F₃), a structural isomer, exhibits a boiling point of 78–80°C and a density of 1.42 g/cm³, whereas 1,4-difluorobutane (C₄H₈F₂), a simpler fluorinated analog, has a lower boiling point of 80°C and a density of 0.892 g/cm³ . Such variations underscore the role of halogen placement in modulating intermolecular forces.
Table 1: Physical Properties of Selected Halogenated Butanes
Reactivity and Chemical Behavior
The electronic effects of chlorine and fluorine atoms dictate the compound’s reactivity. Chlorine’s electronegativity (3.16) and polarizability enhance susceptibility to nucleophilic substitution, while fluorine’s strong electron-withdrawing nature (3.98) deactivates adjacent positions.
Nucleophilic Substitution Reactions
The chlorine atoms at positions 1 and 2 are prime targets for nucleophiles like hydroxide or amines. For instance, in 1,1-dichloro-1,3,3-trifluorobutane, nucleophilic attack at the primary chlorine proceeds via an Sₙ2 mechanism, yielding alcohols or amines. In 1,2-dichloro-3,3-difluorobutane, steric hindrance from the geminal fluorine atoms may slow such reactions, favoring elimination pathways under basic conditions.
Elimination and Dehydrohalogenation
Heating with strong bases (e.g., KOH) could promote dehydrohalogenation, forming 1-chloro-3,3-difluoro-1-butene. This aligns with behavior observed in 1,2-dichloropropane, which eliminates HCl to form allylic chlorides. The fluorine atoms’ inductive effects likely stabilize the transition state, lowering activation energy.
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